molecular formula C9H11N3 B13013631 {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine

Cat. No.: B13013631
M. Wt: 161.20 g/mol
InChI Key: WWHCHBLDJCTRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyrrole with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a transition metal such as palladium or copper, and the conditions may include the use of a base like potassium carbonate in a solvent such as dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific receptors and enzymes.

    Industry: Utilized in the development of new materials with unique electronic properties

Mechanism of Action

The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It often acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can disrupt critical signaling pathways involved in disease progression, such as the fibroblast growth factor receptor (FGFR) pathway in cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry, particularly for developing targeted therapies .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-4-7-2-3-8(5-10)12-9(7)11-6/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

WWHCHBLDJCTRJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(C=C2)CN

Origin of Product

United States

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